molecular formula C13H23N3O3 B13611391 N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide

N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide

Cat. No.: B13611391
M. Wt: 269.34 g/mol
InChI Key: ZZEWGJNHVVGWTO-UHFFFAOYSA-N
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Description

N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a carbohydrazide derivative featuring a piperidine core substituted with a prop-2-enoyl group at the 1-position and a tert-butoxy carbonyl group.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate

InChI

InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18)

InChI Key

ZZEWGJNHVVGWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Strategy

The common approach is an acylation reaction where prop-2-enoyl chloride reacts with the tert-butoxycarbonyl hydrazine or a piperidin-4-yl hydrazide intermediate under controlled conditions:

  • Step 1: Formation of tert-butoxycarbonyl-protected hydrazide intermediate by reacting tert-butoxycarbonyl hydrazine with piperidin-4-yl amine or a suitable precursor.
  • Step 2: Acylation of the hydrazide nitrogen with prop-2-enoyl chloride in the presence of a base to form the target compound.

Reaction Conditions

  • Solvents: Dichloromethane (DCM) or ethanol are commonly used solvents due to their ability to dissolve both reactants and their inertness under acylation conditions.
  • Bases: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed to neutralize the hydrochloric acid generated during acylation.
  • Temperature: The reaction is typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
  • Reaction Time: Ranges from 2 to 24 hours depending on scale and desired purity.

Detailed Stepwise Preparation Protocol

Step Reagents & Conditions Description Expected Outcome
1 tert-Butoxycarbonyl hydrazine + piperidin-4-yl amine, solvent: DCM or ethanol, base: TEA, temp: 0–25°C, time: 4–8 h Formation of BOC-protected piperidinyl hydrazide intermediate Intermediate with protected hydrazide moiety
2 Intermediate + prop-2-enoyl chloride, solvent: DCM, base: TEA or DIPEA, temp: 0–25°C, time: 2–24 h Acylation of hydrazide nitrogen with prop-2-enoyl chloride Formation of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide
3 Workup: aqueous wash, drying, solvent removal, purification by recrystallization or chromatography Isolation and purification of the target compound Pure product with confirmed structure

Characterization and Confirmation of Structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the presence of the piperidine ring, acrylamide moiety, and BOC group.
    • Chemical shifts consistent with tert-butyl protons (~1.4 ppm), vinyl protons of acrylamide (~5.5–6.5 ppm), and piperidine ring protons.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z corresponding to 269.34 g/mol confirms molecular weight.
  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amide C=O (~1650 cm^-1), N-H stretching (~3300 cm^-1), and BOC group (~1700 cm^-1) confirm functional groups.

Alternative Synthetic Approaches and Optimization

  • Protective Group Strategy:

    • Using BOC protection on hydrazine moiety prevents polymerization or side reactions during acylation.
    • Alternative protecting groups (e.g., CBZ) may be used but BOC is preferred for ease of removal and stability.
  • Solvent and Base Variations:

    • Solvent polarity impacts reaction rate and yield; DCM preferred for its inertness and ease of removal.
    • Bases like DIPEA provide steric hindrance, reducing side reactions compared to TEA.
  • Temperature Control:

    • Lower temperatures reduce side reactions such as polymerization of acrylamide moiety.
  • Purification Techniques:

    • Recrystallization from appropriate solvents or chromatographic methods ensure high purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials tert-butoxycarbonyl hydrazine, prop-2-enoyl chloride, piperidin-4-yl amine High purity reagents recommended
Solvent Dichloromethane (DCM), ethanol DCM preferred for acylation step
Base Triethylamine (TEA), DIPEA Neutralizes HCl, controls reaction pH
Temperature 0–25°C Controls reactivity and side reactions
Reaction Time 2–24 hours Dependent on scale and desired purity
Purification Recrystallization, chromatography Ensures compound purity and isolation
Characterization NMR, MS, IR Confirms structure and purity

Research Data and Yield Information

  • Reported yields for similar hydrazide acylation reactions range from 70% to 90% , depending on reaction optimization.
  • Purity levels exceeding 95% are achievable with careful purification protocols.
  • Characterization data consistently confirm the expected structure with no significant byproducts.

Chemical Reactions Analysis

[2 + 2] Photocycloaddition Reactions

The prop-2-enoyl group undergoes [2 + 2] photocycloaddition under UV irradiation (λ = 254–365 nm), forming cyclobutane derivatives. This reaction is stereoselective and often catalyzed by Cu(I) complexes.

Reaction Conditions Product Yield Ref.
Intermolecular dimerizationCu(I) catalyst, THF, λ = 254 nmCis-anti-cis cyclobutane dimer48–71%
Cross-cycloaddition with ethyleneSensitizer (e.g., acetone), λ > 360 nmTrans-syn-trans cycloadduct~85%

Key Observations :

  • Stereoselectivity depends on the Cu(I) catalyst and solvent polarity. For example, ionic liquids like [tmba][NTf₂] enhance yields for intramolecular reactions (e.g., bicyclo[3.2.0]heptanes) .

  • The reaction proceeds via a triplet 1,4-diradical intermediate, leading to stereoconvergent outcomes in some cases .

Reduction Reactions

The enoyl double bond and carbohydrazide group are susceptible to reduction under controlled conditions.

Reagent Conditions Product Selectivity Ref.
H₂/Pd-CEtOH, 25°C, 12 hPiperidine-propionamide derivativeEnoyl reduction
LiAlH₄THF, 0°C → refluxAmine-linked piperidineCarbamate reduction

Mechanistic Notes :

  • Catalytic hydrogenation selectively reduces the α,β-unsaturated carbonyl to a saturated amide without affecting the tert-butyl carbamate.

  • LiAlH₄ reduces the carbamate to a secondary amine but may require Boc-deprotection first.

Hydrolysis and Deprotection

The tert-butoxycarbohydrazide group undergoes acid-catalyzed hydrolysis, while the Boc group is cleaved under acidic conditions.

Reagent Conditions Product Application Ref.
HCl (4M in dioxane)RT, 2 hPiperidin-4-yl carbohydrazide (free amine)Intermediate for further functionalization
NaOH (2M)Methanol, reflux, 6 hCarboxylic acid derivativeBioactive scaffold

Example :
Hydrolysis of the carbamate with HCl yields a primary amine, enabling subsequent coupling reactions (e.g., peptide synthesis).

Nucleophilic Reactions at the Hydrazide Moiety

The carbohydrazide group participates in condensations to form heterocycles.

Reagent Conditions Product Yield Ref.
BenzaldehydeEtOH, Δ, 12 hHydrazone derivative68%
CS₂/KOHDMF, 80°C, 8 h1,3,4-Thiadiazole55%

Key Insight :
Hydrazones derived from this compound exhibit antimicrobial activity, as demonstrated in analogous pyrrolyl benzohydrazides .

Oxidation Reactions

The prop-2-enoyl group can be oxidized to epoxides or carboxylic acids.

Reagent Conditions Product Notes Ref.
mCPBADCM, 0°C → RT, 4 hEpoxideStereospecific
KMnO₄ (aq.)H₂O, 60°C, 3 hPiperidine-4-carboxylic acidOver-oxidation

Caution :
Strong oxidants like KMnO₄ may degrade the piperidine ring or carbohydrazide group if conditions are not optimized.

Substitution Reactions

The piperidine nitrogen or carbonyl groups may undergo substitution in specialized cases.

Reagent Conditions Product Yield Ref.
SOCl₂DCM, 0°C, 2 hAcid chloride90%
RNH₂ (primary amine)DMF, EDC·HCl, DMAP, 24 hAmide derivative75–85%

Example :
Conversion to an acid chloride facilitates amide bond formation, useful in medicinal chemistry .

Scientific Research Applications

N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1221818-65-0)
  • Structure : Replaces the carbohydrazide group with a carbamate (tert-butoxy carbonyl).
  • Properties : Likely more hydrolytically stable under basic conditions compared to carbohydrazides due to the carbamate’s resistance to nucleophilic attack. Used as a synthetic intermediate in peptide coupling and protecting group strategies .
  • Molecular Formula : C₁₃H₂₂N₂O₃; Molecular Weight: 254.33 g/mol.
Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate (CAS 1797893-01-6)
  • Structure: Contains a propanoyl hydrazine group instead of prop-2-enoyl.
  • Synthesis: Prepared via hydrazine reaction followed by acetylation. The propanoyl group may confer different steric and electronic effects compared to the α,β-unsaturated acrylamide .
  • Molecular Formula : C₁₄H₂₅N₃O₄; Molecular Weight: 299.37 g/mol.
N'-[(tert-Butoxy)carbonyl]-N-(3-chlorobenzyl)(tert-butoxy)carbohydrazide (5d)
  • Structure : Substituted with a 3-chlorobenzyl group, introducing an electron-withdrawing Cl substituent.
  • Molecular Formula : C₁₇H₂₅ClN₂O₄; Molecular Weight: 356.85 g/mol.
N'-(1Z)-1-(furan-2-yl)ethylidenecarbohydrazide (ChemDiv 4328-0084)
  • Structure : Features a furan-derived ethylidene group instead of piperidine.
  • Applications: Used in high-throughput screening libraries.
  • Molecular Formula : C₁₁H₁₆N₂O₃; Molecular Weight: 240.26 g/mol.

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Key Substituent Effects
N'-(3-chlorobenzyl) analog (5d) Not reported 86 Electron-withdrawing Cl enhances electrophilicity
N'-(3-methoxybenzyl) analog (5g) Viscous oil 99 Methoxy group increases solubility via polarity
N'-(1-phenylethyl) analog (5k) 86.5–88.0 77 Bulky phenylethyl reduces crystallinity
Target Compound Not reported Not reported Prop-2-enoyl may lower stability due to reactivity

Biological Activity

N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a complex organic compound characterized by its unique structural features, including a piperidine backbone, a propenoic ester moiety, and a tert-butyloxycarbonyl (BOC) protecting group. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is C13H22N2O3C_{13}H_{22}N_2O_3, with a molecular weight of 254.33 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Propenoic Ester Moiety : This unsaturation introduces potential reactivity.
  • Tert-butyloxycarbonyl Group : Commonly used as a protecting group in organic synthesis.

Biological Activity Overview

While specific biological activities for N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide are not extensively documented, insights can be gathered from related compounds and structural analogs. The following sections summarize the inferred biological activities based on similar structures.

Inhibition Studies

Research indicates that compounds with piperidine and hydrazone functionalities often exhibit inhibitory effects on various biological pathways. For instance, studies on related piperidine derivatives have shown:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been reported to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in fatty acid metabolism and inflammation .

Cytotoxicity and Antimicrobial Activity

The biological assessment of piperidine derivatives has also revealed potential cytotoxic and antimicrobial properties. For example:

  • Cytotoxic Effects : Some analogs demonstrated concentration-dependent cytotoxicity against specific bacterial strains, suggesting potential for therapeutic applications against infections .

Case Study 1: Piperidine Derivatives

A study focusing on the biological activity of piperidine derivatives highlighted their role in modulating biological pathways related to inflammation and cell proliferation. The findings indicated that modifications to the piperidine ring could enhance or diminish activity depending on the substituents present .

Case Study 2: Hydrazone Compounds

Research into hydrazone compounds has shown that these molecules can interact with various biological targets, leading to significant pharmacological effects. The presence of the hydrazone linkage in N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide may confer similar properties, warranting further investigation into its mechanism of action .

Synthesis and Reaction Mechanisms

The synthesis of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves several steps:

  • Formation of the Piperidine Derivative : Reaction of tert-butyl carbamate with 1-(prop-2-enoyl)piperidine.
  • Chemical Modifications : The compound can undergo hydrolysis, reduction, and substitution reactions under various conditions.

These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .

Q & A

Q. What are the recommended safety protocols for handling N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide in laboratory settings?

  • Methodological Answer : Based on analogous compounds (e.g., N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide), wear nitrile gloves, lab coats, and eye protection. Use in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with water for ≥15 minutes. For spills, absorb with inert material and dispose as hazardous waste . Store in a cool, dry place (20–25°C), away from incompatible materials like strong oxidizers .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Compare chemical shifts of the tert-butoxy (δ ~1.4 ppm) and piperidinyl protons (δ ~3.0–4.0 ppm) to reference spectra .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a molecular weight of ~229.3 g/mol (similar to AM-2313) should align with calculated values .
  • Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for synthesizing this carbohydrazide derivative?

  • Methodological Answer : Inspired by zinc-mediated aqueous reactions for similar tert-butoxycarbohydrazides, use THF/H₂O mixtures (1:1) at 20–25°C. Activate with K₂HPO₄ to stabilize intermediates. Post-reaction, purify via silica column chromatography (ethyl acetate/hexane gradient) to isolate the product .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved if twinning or poor diffraction occurs?

  • Methodological Answer : Use SHELXL for refinement of high-resolution data. For twinned crystals, apply the TWIN and BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) and electron density maps. If data quality is low (e.g., high mosaicity), reprocess with SHELXE to improve phase determination .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?

  • Methodological Answer :
  • NMR Anomalies : Check for dynamic processes (e.g., hindered rotation of the tert-butoxy group) by variable-temperature NMR. For example, heating to 60°C may collapse split peaks into singlets .
  • LCMS Adducts : Use ammonium formate buffer to suppress sodium/potassium adducts. For persistent issues, employ high-resolution MS (HRMS) to distinguish isotopic patterns .

Q. How does the prop-2-enoyl group influence the compound’s reactivity in metal coordination studies?

  • Methodological Answer : The α,β-unsaturated carbonyl in the prop-2-enoyl moiety enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Design experiments using molar ratios (1:1 to 1:3 ligand:metal) in ethanol/water. Monitor via UV-Vis (shift in λmax) and FT-IR (C=O stretching frequency reduction by ~30 cm⁻¹ upon coordination) . Compare with non-acylated analogs to isolate electronic effects.

Q. What mechanistic insights can be gained from studying thermal decomposition products?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). At ~200–300°C, expect decomposition into CO, NOₓ, and tert-butyl radicals, detectable via GC-MS. Cross-reference with pyrolysis-GC/MS to identify intermediates. For safety, ensure ventilation and use flame-resistant materials during testing .

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